molecular formula C11H13NO B8725976 1-Acetyl-7-methylindoline

1-Acetyl-7-methylindoline

Cat. No. B8725976
M. Wt: 175.23 g/mol
InChI Key: LELRWENMUDOZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559149B1

Procedure details

A solution of 7-methylindoline (10.2 g) in acetic anhydride (25 ml) was refluxed for 30 min. After cooling, the reaction solution was poured into ice water (250 ml) and the resulting crystal was filtered by means of suction, heated and vacuum dried to yield the end product (11.7 g).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH2:8][CH2:7]2.[C:11](OC(=O)C)(=[O:13])[CH3:12]>>[C:11]([N:9]1[C:10]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[CH3:1])[CH2:7][CH2:8]1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
CC=1C=CC=C2CCNC12
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
250 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting crystal was filtered by means of suction
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
vacuum dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC=CC(=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.